5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine
Description
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C9H11ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7,12H,4-5,11H2 |
InChI Key |
YAORIHVPPHNYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1N)C(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-chloroaniline with cyclohexanone in the presence of a suitable catalyst can lead to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine is being investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest several therapeutic applications:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies indicate that it may inhibit the growth of various bacterial strains, making it a candidate for further development into antibiotics.
- Anticancer Properties : Research has highlighted its potential in cancer therapy. The compound's ability to interact with biological macromolecules suggests it could modulate pathways involved in cell proliferation and apoptosis.
Biological Research
The biological activity of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine extends beyond antimicrobial and anticancer effects:
- Drug Discovery : Its unique chemical structure makes it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its efficacy and selectivity against specific targets within cancer cells or pathogens.
- Mechanistic Studies : Investigations into how this compound interacts with enzymes and receptors can provide insights into its mechanism of action. Understanding these interactions is crucial for optimizing its therapeutic potential.
Material Science
Beyond its medicinal applications, this compound is also being explored in material science:
- Synthesis of Advanced Materials : The compound can serve as a building block for synthesizing more complex materials with specific properties. Its unique structure allows for the development of polymers or dyes that could be used in various industrial applications.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several tetrahydroquinoline derivatives, including 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the chloro group could enhance potency against resistant strains.
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine against human cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells through activation of caspase pathways. This study suggests that further exploration into its derivatives could lead to novel cancer therapeutics.
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |
| Anticancer drugs | Induces apoptosis in cancer cells | |
| Biological Research | Drug discovery | Valuable scaffold for drug design |
| Mechanistic studies | Interacts with enzymes/receptors | |
| Material Science | Advanced materials synthesis | Building block for polymers/dyes |
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine with key analogs, focusing on structural modifications, pharmacological activity, and synthetic accessibility.
1-(3,4-Dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine
- Structural Differences : Incorporates a 3,4-dichlorophenyl group at the 1-position and a dimethylated amine at the 4-position.
- The dichlorophenyl group likely enhances binding affinity to monoamine transporters compared to the monochloro derivative .
- Synthetic Notes: Synthesized via palladium-catalyzed C–N cross-coupling, a common method for introducing aryl groups to nitrogen-containing scaffolds .
(R)-6,8-Dichloro-1,2,3,4-tetrahydroquinolin-4-amine
- Structural Differences : Features chlorine substituents at the 6- and 8-positions, creating a distinct electronic and steric profile.
- Synthetic Efficiency : Achieved 78% yield with >97% purity when coupled with a fluoro-imidazo[4,5-b]pyridine fragment. The dichloro substitution may improve reactivity in condensation reactions .
- Analytical Data : Characterized by $ ^1H $ NMR and LC/MS ($ m/z $ 392.6 [M+H]$^+ $), confirming structural integrity .
1,2,3,4-Tetrahydroquinolin-4-amine (Parent Compound)
- Structural Differences : Lacks the 5-chloro substituent, simplifying the scaffold.
- Molecular Properties: Molecular weight = 148.21 g/mol; CAS 801156-77-4.
6-Fluoro-1,2,3,4-tetrahydroquinoline
- Substituent Effects : Replaces chlorine with fluorine at the 6-position. Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability and membrane permeability relative to chlorine.
- Similarity Score : 0.94 (structural similarity to 5-chloro analog), indicating comparable scaffold utility .
2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
- Structural Differences : Contains a methyl group at the 2-position and a phenyl-substituted amine.
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formulas.
Biological Activity
5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and therapeutic applications.
5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine can be characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 102852-95-8 |
| Molecular Formula | C9H10ClN |
| Molecular Weight | 169.64 g/mol |
| IUPAC Name | 5-chloro-1,2,3,4-tetrahydroquinolin-4-amine |
Synthesis
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine typically involves cyclization reactions of appropriate precursors. Various methods have been explored in the literature for the efficient synthesis of tetrahydroquinoline derivatives. For instance, a common approach includes the reduction of quinoline derivatives followed by chlorination at the 5-position.
Antimicrobial Activity
Research indicates that 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine exhibits significant antimicrobial properties. In a study evaluating various quinoline derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were found to be within acceptable ranges for potential therapeutic applications .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. A study focused on the inhibition of nitric oxide synthase (NOS) showed that derivatives of tetrahydroquinoline could effectively reduce nitric oxide production in inflammatory models . Such findings suggest that 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine may serve as a scaffold for developing anti-inflammatory agents.
The biological activity of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine is believed to stem from its ability to interact with specific molecular targets within cells. Its structure allows it to bind effectively to enzyme active sites and disrupt key biochemical pathways. For example:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms.
Case Studies
Several studies have highlighted the biological efficacy of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine:
- Study on Antimicrobial Activity : A comparative study assessed the antimicrobial effects of various tetrahydroquinoline derivatives against clinical isolates. The results indicated that 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine had superior activity compared to other tested compounds .
- Anti-inflammatory Evaluation : In a rat model of neuropathic pain induced by spinal nerve ligation (Chung model), administration of the compound significantly reduced thermal hyperalgesia and tactile allodynia at doses of 30 mg/kg .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution, leveraging halogenated precursors (e.g., 4,7-dichloroquinoline) reacted with amines under reflux in polar solvents like ethanol or methanol. Reaction efficiency depends on solvent choice, temperature, and amine nucleophilicity. For example, ammonia yields primary amines, while bulkier amines may require catalysts or prolonged heating . Parallel routes include reductive amination of ketone intermediates using sodium borohydride or lithium aluminum hydride, with yields influenced by steric and electronic effects of substituents .
Q. How is 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine characterized spectroscopically, and what spectral markers distinguish it from analogs?
- Methodological Answer: Key characterization tools include:
- NMR: The chlorine atom at position 5 causes deshielding of adjacent protons (δ 7.2–7.5 ppm for aromatic protons). The tetrahydroquinoline ring’s NH2 group appears as a broad singlet (~δ 2.5–3.5 ppm) in H NMR .
- IR: Stretching vibrations for NH2 (3300–3500 cm) and C-Cl (600–800 cm) are critical markers.
- Mass Spectrometry: The molecular ion peak (m/z ~181.66) and fragmentation patterns (e.g., loss of Cl or NH2 groups) confirm the structure .
Advanced Research Questions
Q. How can conflicting data in spectroscopic analysis (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
- Methodological Answer: Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve this:
- Perform variable-temperature NMR to assess conformational flexibility.
- Use DFT calculations to model optimized geometries and compare with experimental X-ray data.
- Cross-validate with alternative techniques like IR or Raman spectroscopy for functional group consistency .
Q. What strategies optimize regioselectivity in substitution reactions for synthesizing derivatives of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine?
- Methodological Answer: Regioselectivity is controlled by:
- Electronic Effects: Electron-withdrawing groups (e.g., Cl) direct substitutions to meta/para positions. Use Lewis acids (e.g., AlCl3) to stabilize transition states.
- Steric Effects: Bulky substituents favor less hindered positions. For example, trifluoromethyl groups at position 2 enhance para-selectivity in aryl substitutions .
- Catalysis: Palladium catalysts enable Suzuki-Miyaura couplings for selective C-C bond formation .
Q. What computational methods predict the reactivity and bioactivity of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine derivatives?
- Methodological Answer:
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with NH2 and halogen bonds from Cl .
- QSAR Models: Correlate substituent properties (e.g., Hammett σ constants) with bioactivity data to design potent analogs.
- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer:
- Standardize Assays: Use validated protocols (e.g., MIC for antimicrobial studies) and control for solvent effects (DMSO vs. water).
- Replicate Studies: Compare results across cell lines (e.g., HeLa vs. MCF-7) to assess cell-type specificity.
- Meta-Analysis: Pool data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers .
Experimental Design
Q. How to design a kinetic study for oxidation reactions of 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine?
- Methodological Answer:
- Reagents: Use controlled concentrations of KMnO4 or CrO3 in acidic conditions.
- Monitoring: Employ UV-Vis spectroscopy to track absorbance changes at λ_max (~270 nm for quinoline derivatives).
- Rate Law Determination: Vary reagent concentrations and apply the method of initial rates to determine reaction order .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
